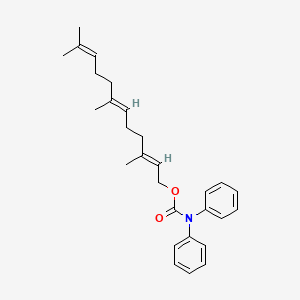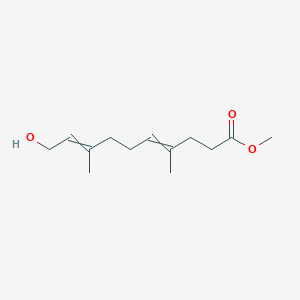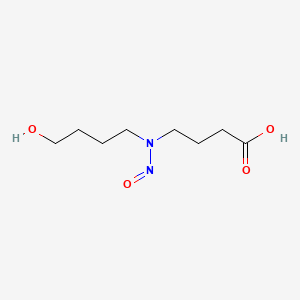
Butanoic acid, 4-(4-hydroxybutylnitrosamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrosamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.
科学的研究の応用
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nitrosamines on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.
Gamma-Hydroxybutyric acid: A related compound with similar structural features.
Butanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
79448-10-5 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-[4-hydroxybutyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13) |
InChIキー |
AGHXHEUNFCWGDY-UHFFFAOYSA-N |
正規SMILES |
C(CCO)CN(CCCC(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


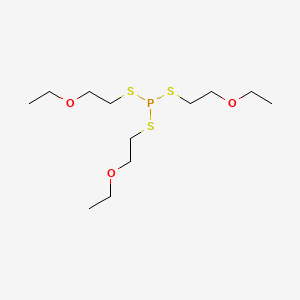
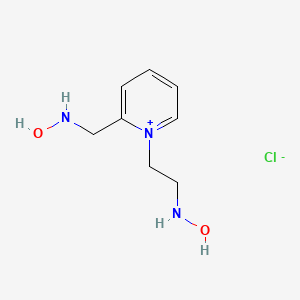
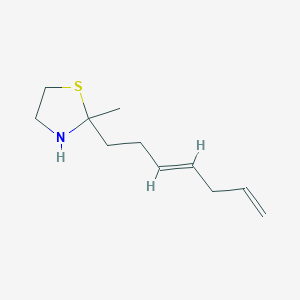
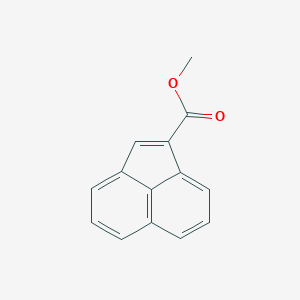
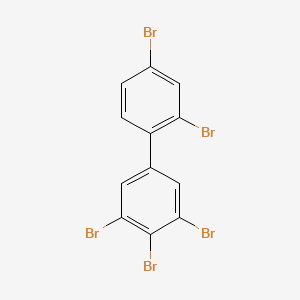
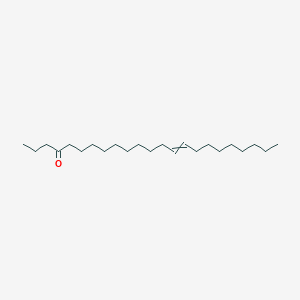
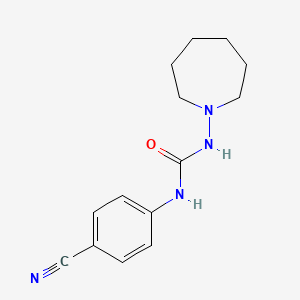

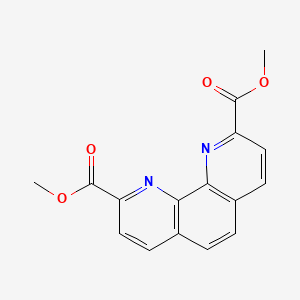
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

